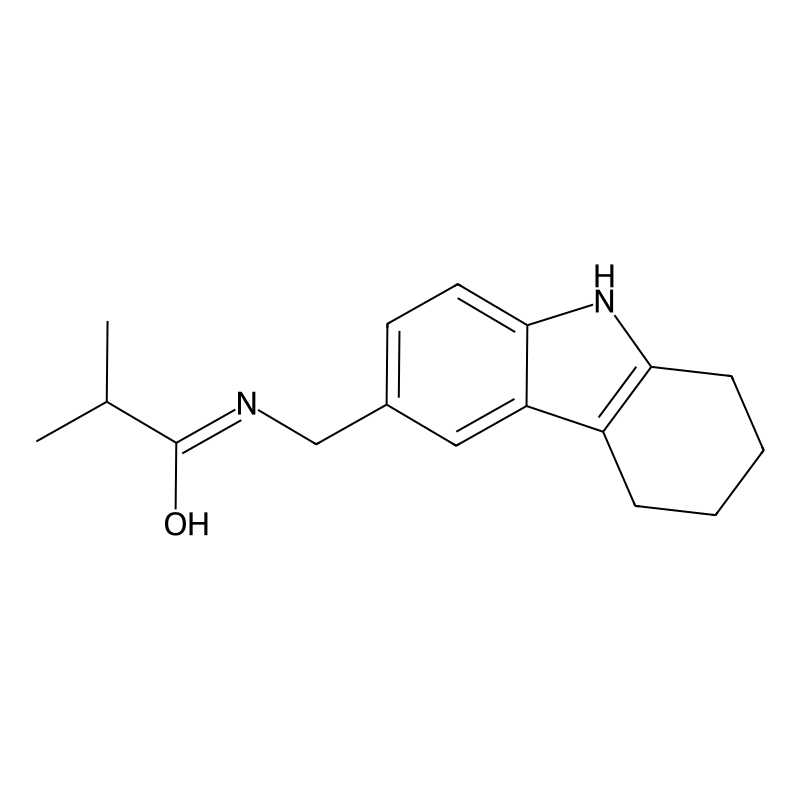

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a chemical compound characterized by its complex structure, which includes a carbazole moiety. Carbazole derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features an isobutyramide functional group attached to a tetrahydrocarbazole, which may enhance its pharmacological properties.

The reactivity of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide can be explored through various chemical transformations:

- Amidation Reactions: The amide bond in isobutyramide can participate in hydrolysis or transamidation reactions under acidic or basic conditions.

- Reduction: The compound may undergo reduction reactions, particularly if any carbonyl groups are present in related derivatives.

- Cyclization: The presence of the carbazole structure allows for potential cyclization reactions, which can lead to the formation of more complex polycyclic compounds.

These reactions are crucial for the synthesis of derivatives that may exhibit enhanced biological activity or selectivity.

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide and its analogs have been studied for their biological activities. Carbazole derivatives are known to exhibit:

- Anticancer Properties: Some studies suggest that carbazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Cannabinoid Receptor Agonism: Related compounds have shown potential as cannabinoid receptor agonists, which may have analgesic effects without significant central nervous system side effects .

- Neuroprotective Effects: Certain derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide can be achieved through several methods:

- Direct Amidation:

- Reacting 2,3,4,9-tetrahydro-1H-carbazole with isobutyric acid and a coupling agent (e.g., EDC or DCC) to form the amide bond.

- Multi-Step Synthesis:

- Starting from 2,3,4,9-tetrahydrocarbazole, one could introduce functional groups through electrophilic aromatic substitution followed by amidation.

- Cyclization Techniques:

- Utilizing cyclization strategies to form the carbazole ring system from simpler precursors can also be part of the synthetic route.

These methods highlight the versatility in synthesizing this compound and its derivatives.

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide has potential applications in several fields:

- Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its biological activities.

- Material Science: Carbazole derivatives are often used in organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties.

Studies on the interactions of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide with biological targets are essential for understanding its mechanism of action:

- Receptor Binding Studies: Investigating how this compound interacts with cannabinoid receptors or other relevant targets can provide insights into its therapeutic potential.

Several compounds share structural similarities with N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methyl-N-(1H-indol-3-yl)propanamide | Indole core | Anticancer activity | Indole vs. carbazole structure |

| N-Methyl-N-(4-(methylamino)-4-oxobutyl)-carbazole | Carbazole core | Cannabinoid receptor agonist | Different side chain |

| 1-(2-Hydroxyethyl)-carbazole | Hydroxyethyl substitution | Antioxidant properties | Lacks amide functionality |

The unique combination of the tetrahydrocarbazole structure with an isobutyramide moiety sets N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide apart from these similar compounds. This structural arrangement may influence its pharmacokinetic properties and biological interactions differently than those observed in other related compounds.